1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol
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Description
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges . 3,4-Dichlorobenzenesulfonyl chloride is a chemical compound with the formula C6H3Cl3O2S .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzyl alcohol is represented by the chemical formula C7H6Cl2O . The molecular structure of 3,4-Dichlorobenzenesulfonyl chloride is represented by the chemical formula C6H3Cl3O2S .Physical And Chemical Properties Analysis
2,4-Dichlorobenzyl alcohol has a melting point of 57 to 60 °C and a boiling point of 150 °C . The molar mass of 2,4-Dichlorobenzyl alcohol is 177.02 g·mol−1 . The molar mass of 3,4-Dichlorobenzenesulfonyl chloride is 245.511 g·mol−1 .Scientific Research Applications
- Applications :
Antiseptic and Antiviral Properties
Dental Plaque Control
Oxford JS, Lambkin R, Gibb I, Balasingam S, Chan C, Catchpole A. “A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A, and SARS-CoV.” Antiviral Chemistry & Chemotherapy. 2005;16(2):129–34. doi: 10.1177/095632020501600205. PMID: 15889535.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O3S/c1-16(21,11-3-5-13(18)15(20)6-11)9-24(22,23)8-10-2-4-12(17)7-14(10)19/h2-7,21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBWAOBMYRODIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol |
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